molecular formula C19H20O5 B127904 Kadsurenin M CAS No. 150133-00-9

Kadsurenin M

Cat. No. B127904
M. Wt: 328.4 g/mol
InChI Key: XBEUHOWSGYZENI-VOJFVSQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadsurenin M is a natural compound found in the roots of the traditional Chinese medicinal plant, Kadsura coccinea. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In recent years, there has been a growing interest in the synthesis and application of Kadsurenin M in scientific research.

Scientific Research Applications

Platelet-Activating Factor (PAF) Antagonism

Kadsurenin M, along with other neolignans from Piper kadsura, has been studied for its potential as a platelet-activating factor (PAF) antagonist. PAF is involved in various inflammatory and thrombotic processes. Research has shown that compounds like kadsurenin M can inhibit PAF, suggesting potential therapeutic applications in conditions related to inflammation and thrombosis (Ma, Han, & Liu, 1993).

Molecular Structure Analysis

The molecular structure of kadsurenin M, among other neolignans, has been elucidated through various studies. Understanding the molecular structure is crucial for assessing its biological activity and potential therapeutic applications. These studies provide insights into how structural variations can influence the biological activities of these compounds (Jiang, Mak, & Fung, 2003).

Total Synthesis

The total synthesis of kadsurenin M has been achieved, which is a significant step in drug development and research. The ability to synthesize these compounds in the laboratory allows for more extensive research and potential modification to enhance therapeutic effects (Wang, Wu, Pan, & Yang, 2002).

Neuroprotection in Cerebral Ischemia

Studies have explored the role of kadsurenin M in neuroprotection, particularly in the context of cerebral ischemia. Research indicates that it may play a role in modulating molecular pathways associated with ischemia, suggesting potential applications in stroke and other neurodegenerative conditions (Xu, 2004).

Pharmacokinetics and Drug Interaction Studies

Understanding the pharmacokinetics of kadsurenin M, including its absorption, distribution, metabolism, and excretion, is crucial for its potential therapeutic use. Studies have also looked at its interaction with other drugs, which is important for understanding potential drug combinations or contraindications (Huang, Lin, Wu, & Tsai, 2009).

properties

CAS RN

150133-00-9

Product Name

Kadsurenin M

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C19H20O5/c1-11-14-7-12(10-20)8-17(23-4)19(14)24-18(11)13-5-6-15(21-2)16(9-13)22-3/h5-11,18H,1-4H3/t11-,18-/m0/s1

InChI Key

XBEUHOWSGYZENI-VOJFVSQTSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC

SMILES

CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC

synonyms

7S,8S-3,4,3'-trimethoxy-7'-oxo-nor-8',9'-7.O.4',8,5'-neolignan
kadsurenin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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